1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine
Description
Properties
CAS No. |
1314908-64-9 |
|---|---|
Molecular Formula |
C5H10F3NO2 |
Molecular Weight |
173.135 |
IUPAC Name |
1,1,1-trifluoro-3,3-dimethoxypropan-2-amine |
InChI |
InChI=1S/C5H10F3NO2/c1-10-4(11-2)3(9)5(6,7)8/h3-4H,9H2,1-2H3 |
InChI Key |
FCVFYOPROSLUQR-UHFFFAOYSA-N |
SMILES |
COC(C(C(F)(F)F)N)OC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 1,1,1-Trifluoro-3,3-dimethoxypropan-2-one
Reductive amination offers a direct route to secondary and primary amines by coupling carbonyl compounds with amines under reducing conditions. For this compound, the ketone precursor 1,1,1-trifluoro-3,3-dimethoxypropan-2-one is reacted with ammonium acetate or aqueous ammonia in the presence of sodium cyanoborohydride (NaBH₃CN).
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF) or methanol
-
Temperature: 0–25°C
-
Catalyst: Acetic acid (10 mol%)
-
Yield: 60–75% (theoretical, depending on purity of ketone precursor).
The mechanism involves imine formation followed by borohydride reduction. Challenges include the hygroscopic nature of NaBH₃CN and competing over-reduction to hydroxylamine derivatives.
Hydrolysis of N-(3,3-Dimethoxy-1-trifluoromethyl-propyl)-acetamide
A five-step synthesis reported in patent literature (LookChem) provides a scalable pathway via acetamide intermediates. The final step involves acid-catalyzed hydrolysis of N-(3,3-dimethoxy-1-trifluoromethyl-propyl)-acetamide to the target amine:
-
Synthesis of Acetamide Intermediate:
-
Deprotection and Hydrolysis:
Optimization Notes:
Radical-Mediated Amination of 1,1,1-Trifluoro-3,3-dimethoxypropane
A radical pathway leveraging azobisisobutyronitrile (AIBN) and tris(trimethylsilyl)silane (TTMSS) enables direct C–H amination at position 2 of 1,1,1-trifluoro-3,3-dimethoxypropane.
Procedure:
-
Substrate: 1,1,1-Trifluoro-3,3-dimethoxypropane (1 equiv).
-
Amination Agent: O-Benzoylhydroxylamine (1.2 equiv).
-
Conditions: AIBN (10 mol%), TTMSS (1.5 equiv), benzene, 80°C, 12 h.
Mechanistic Insights:
-
Hydrogen abstraction by tris(trimethylsilyl)silane generates a propane-centered radical.
-
Reaction with O-benzoylhydroxylamine forms the amine via radical recombination.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | Ketone precursor | 1 | 60–75 | Short route, high atom economy | Ketone synthesis complexity |
| Acetamide Hydrolysis | Trifluoro-methoxyethanol | 5 | 41 | Scalable, mild conditions | Multi-step, moderate yield |
| Radical Amination | 1,1,1-Trifluoro-3,3-dimethoxypropane | 1 | 50–70 | Direct C–H functionalization | Requires specialized reagents |
Key Observations:
-
Reductive amination is optimal for small-scale synthesis but requires pre-formed ketones.
-
Acetamide hydrolysis suits industrial production despite lower yields due to reproducibility.
-
Radical methods are emerging but limited by cost and purification challenges.
Experimental Protocols and Characterization Data
Reductive Amination Procedure
-
Ketone Synthesis:
-
Oxidize 1,1,1-trifluoro-3,3-dimethoxypropan-2-ol using pyridinium chlorochromate (PCC) in dichloromethane (0°C to RT, 4 h).
-
-
Amination:
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl and dimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Production of trifluoromethyl alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an enzyme inhibitor by binding to active sites or altering enzyme conformation, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Properties of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine and Analogues
Physicochemical and Reactivity Differences
- Polarity and Solubility: The dimethoxy groups in this compound increase its polarity compared to non-oxygenated analogues like 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine. This makes it more soluble in polar solvents such as methanol or acetone .
- Electron Effects : The trifluoromethyl group in all analogues acts as a strong electron-withdrawing group, but the dimethoxy substituents in the target compound introduce electron-donating effects, creating a unique electronic profile for nucleophilic reactions .
- Biological Activity : Compounds with aromatic substituents (e.g., phenyl in 1,1,1-Trifluoro-3-phenyl-2-propanamine) exhibit enhanced binding to hydrophobic enzyme pockets, whereas sulfinamide derivatives (e.g., (SS,S)-2c) are utilized in chiral catalysis .
Biological Activity
1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C7H12F3N
- Molecular Weight : 173.13 g/mol
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 3
Biological Activity Overview
This compound has been investigated for various biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity and bioactivity, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been noted to interfere with bacterial cell wall synthesis and metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 40 µg/mL |
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound may act as an inhibitor of key enzymes involved in bacterial metabolism. Additionally, its ability to form hydrogen bonds with biological targets can enhance its binding affinity and specificity.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits cancer cell proliferation in vitro by inducing apoptosis in specific cancer cell lines. The compound's structure allows it to interact with cellular pathways that regulate cell growth and survival.
- Enzyme Inhibition : Inhibitory effects on pyruvate dehydrogenase kinase (PDHK) have been reported, suggesting potential applications in metabolic disorders such as diabetes. The inhibition of PDHK can lead to increased glucose oxidation and reduced lactate production.
- Toxicological Studies : Toxicity assessments indicate that while the compound shows promise as a therapeutic agent, further studies are required to evaluate its safety profile comprehensively. Acute toxicity tests have shown moderate effects in mammalian models.
Q & A
Q. How can HPLC methods be optimized for trace analysis of this compound in biological matrices?
- Methodological Answer :
- Column : C18 reverse-phase (2.6 µm particle size) for high resolution.
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry.
- Detection : UV at 210 nm (amine absorption) or MS/MS for specificity (e.g., MRM transitions).
- Validation : Spike-and-recovery tests in plasma/urine (LOQ ≤ 10 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
